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Compound of Interest

Compound Name: 5,6,7,8-Tetramethoxyflavone

Cat. No.: B15488869

An In-Depth Technical Guide to 5,6,7,8-
Tetramethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetramethoxyflavone is a polymethoxylated flavone, a class of compounds that has
garnered significant interest in the scientific community for its diverse biological activities. This
technical guide provides a comprehensive overview of its chemical properties, including its
CAS number and detailed structural information. It further delves into its synthesis, spectral
characterization, and known biological effects, with a focus on its potential applications in
cancer research. This document is intended to serve as a valuable resource for researchers
and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug
development.

Chemical Identity and Structure

5,6,7,8-Tetramethoxyflavone, a distinct member of the flavonoid family, is characterized by
the presence of four methoxy groups on its A-ring. This substitution pattern significantly
influences its physicochemical properties and biological activity.

CAS Number: 3162-43-4[1]
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Chemical Structure:

The core structure of 5,6,7,8-Tetramethoxyflavone consists of a C6-C3-C6 backbone, typical
of flavonoids, with methoxy groups (-OCH3) attached at positions 5, 6, 7, and 8 of the A-ring.
The phenyl B-ring is unsubstituted.

Figure 1. Chemical structure of 5,6,7,8-Tetramethoxyflavone.
Molecular Formula: C19H1806[1]
IUPAC Name: 5,6,7,8-tetramethoxy-2-phenylchromen-4-one[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5,6,7,8-Tetramethoxyflavone is
presented in the table below. These properties are crucial for understanding its behavior in
biological systems and for the design of experimental protocols.
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Property Value Reference
Molecular Weight 342.34 g/mol [1]
Exact Mass 342.110338 g/mol [1]
LogP (calculated) 3.1 [1]
Topological Polar Surface Area  63.2 A2 [1]
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 6 [1]
Rotatable Bond Count 5 [1]
Synthesis

The synthesis of 5,6,7,8-Tetramethoxyflavone can be achieved through established methods
for flavone synthesis. A common and effective approach involves the Baker-Venkataraman
rearrangement followed by cyclization, or the oxidative cyclization of a corresponding chalcone.

General Synthetic Strategy via Oxidative Cyclization of a
Chalcone

A plausible synthetic route involves the Claisen-Schmidt condensation of a suitably substituted
acetophenone with benzaldehyde to form a chalcone, which is then subjected to oxidative
cyclization to yield the flavone.

Experimental Protocol:
o Step 1: Synthesis of 2'-Hydroxy-3',4',5",6'-tetramethoxychalcone.

o To a solution of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone in ethanol, add an
equimolar amount of benzaldehyde.

o Slowly add an aqueous solution of a strong base (e.g., potassium hydroxide) while stirring
at room temperature.

o Continue stirring for 24-48 hours until the reaction is complete (monitored by TLC).
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o Acidify the reaction mixture with a dilute acid (e.g., HCI) to precipitate the chalcone.

o Filter, wash with water, and dry the crude chalcone. Purify by recrystallization or column
chromatography.

o Step 2: Oxidative Cyclization to 5,6,7,8-Tetramethoxyflavone.
o Dissolve the purified chalcone in a suitable solvent such as dimethyl sulfoxide (DMSO).
o Add a catalytic amount of iodine (I2) to the solution.
o Heat the reaction mixture at a temperature ranging from 100 to 120 °C for several hours.
o Monitor the reaction progress by TLC.

o Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate
to quench the excess iodine.

o Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer
with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography to obtain 5,6,7,8-
Tetramethoxyflavone.

Claisen-Schmidt
2'-Hydroxy-3',4',5',6'- Condensation (KOH)
tetramethoxyacetophenone

> Oxidative Cyclization
= -3'4',5',6'"- I2/DMSO
2 Hydroxy=3.4,5,6 % 5,6,7,8-Tetramethoxyflavone
tetramethoxychalcone

y

Benzaldehyde
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Diagram 1. Synthetic workflow for 5,6,7,8-Tetramethoxyflavone.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15488869?utm_src=pdf-body
https://www.benchchem.com/product/b15488869?utm_src=pdf-body
https://www.benchchem.com/product/b15488869?utm_src=pdf-body
https://www.benchchem.com/product/b15488869?utm_src=pdf-body-img
https://www.benchchem.com/product/b15488869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectral Data

The structural elucidation of 5,6,7,8-Tetramethoxyflavone is confirmed through various
spectroscopic techniques. While a dedicated high-resolution spectrum for this specific isomer is
not readily available in public databases, the expected spectral characteristics can be inferred
from data on closely related polymethoxyflavones.[2][3][4]

Expected Spectral Data:

Technique Expected Peaks/Signals

Signals corresponding to the four methoxy
groups (around 3.8-4.1 ppm), aromatic protons

1H NMR of the B-ring (around 7.5-8.0 ppm), and a singlet
for the H-3 proton of the flavone ring (around
6.5-7.0 ppm).

Resonances for the four methoxy carbons

around 56-62 ppm), carbonyl carbon (C-4,
15C NMR ( ppm) y ( |

around 175-180 ppm), and other aromatic

carbons in their expected regions.

A molecular ion peak [M]* corresponding to the
exact mass of CisH1s0s. Fragmentation

Mass Spectrometry (MS) i
patterns would likely show the loss of methyl

groups.

Characteristic absorption bands for C=0
infrared (IR) Spect stretching (around 1630-1660 cm~1), C-O-C
nfrare ectrosco
P by stretching of the methoxy groups, and C=C

stretching of the aromatic rings.

Biological Activity and Potential Applications

Polymethoxyflavones (PMFs), including 5,6,7,8-Tetramethoxyflavone, are predominantly
found in citrus peels and have demonstrated a wide range of biological activities. These
compounds are of particular interest for their potential in cancer therapy.
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Anticancer Effects

Studies on various polymethoxyflavones have shown their ability to inhibit the growth of cancer
cells. For instance, related compounds have been shown to induce apoptosis and cause cell
cycle arrest in colon cancer cells. While specific studies on the 5,6,7,8-isomer are limited, the
general trend for PMFs suggests potential antiproliferative activity.

Signaling Pathways

The anticancer effects of polymethoxyflavones are often attributed to their interaction with
various cellular signaling pathways. While the specific pathways modulated by 5,6,7,8-
Tetramethoxyflavone are not yet fully elucidated, related PMFs are known to affect pathways
involved in cell proliferation, apoptosis, and angiogenesis.

5,6,7,8-Tetramethoxyflavone
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Diagram 2. Potential signaling pathways affected by 5,6,7,8-Tetramethoxyflavone.

Conclusion

5,6,7,8-Tetramethoxyflavone is a promising natural product with potential for further
investigation in the field of drug discovery. This technical guide provides a foundational
understanding of its chemical and biological properties. Further research is warranted to fully
elucidate its mechanism of action and to explore its therapeutic potential in various disease
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models. The detailed information on its synthesis and spectral characteristics provided herein
will facilitate such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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